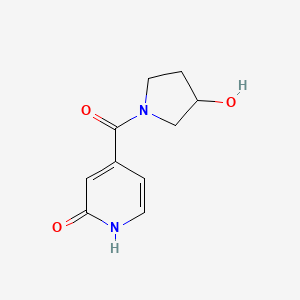
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde
Descripción general
Descripción
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde (6-MPBC) is a compound belonging to the benzodioxole class of compounds. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the past few decades. 6-MPBC has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer activities. It has been studied in the context of its mechanism of action, biochemical and physiological effects, and its applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is not fully understood. However, it is believed that this compound may exert its biological effects by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also interact with certain receptors, such as the cannabinoid receptors CB1 and CB2.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and anti-cancer activities. It has been found to inhibit the growth of various cancer cells, including human lung cancer cells, human breast cancer cells, and human colon cancer cells. In addition, this compound has been found to possess antioxidant and anti-diabetic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is an important compound for laboratory experiments. It has several advantages, such as its ability to be synthesized in a one-step reaction, its availability in a pure form, and its wide range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde research. These include further studies to elucidate its mechanism of action, to identify new potential therapeutic applications, and to develop new synthetic methods for its synthesis. In addition, further studies could be conducted to investigate the potential toxicity of this compound, and to develop new methods to reduce its toxicity. Finally, further research could be conducted to explore the potential synergistic effects of this compound with other compounds.
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and antimicrobial drugs. It has also been used in the synthesis of various compounds with potential therapeutic applications, such as compounds with anti-diabetic and anti-obesity activities. In addition to its synthesis applications, this compound has been studied in the context of its biochemical and physiological effects.
Propiedades
IUPAC Name |
6-(4-methylphenyl)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)13-7-15-14(17-9-18-15)6-12(13)8-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNKHJSIKKVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




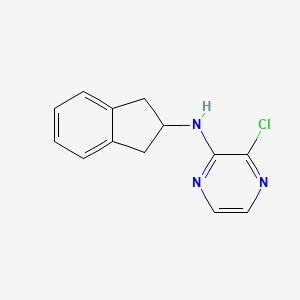


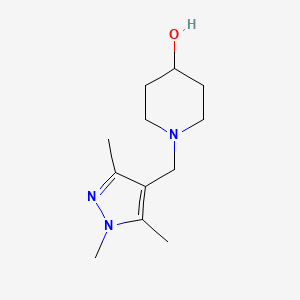
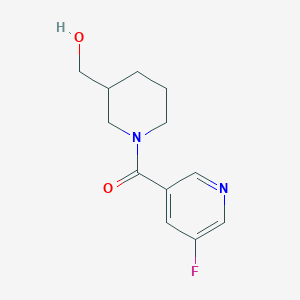

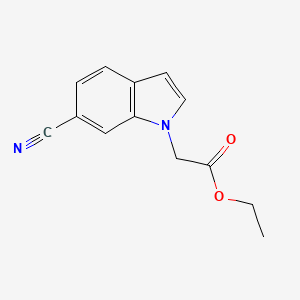



![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)

